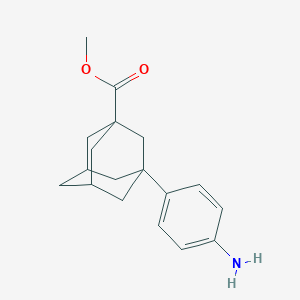![molecular formula C10H11BrN2O2 B8464973 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-](/img/structure/B8464973.png)
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-
Descripción general
Descripción
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is a chemical compound with the molecular formula C10H11BrN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a brominated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- typically involves the reaction of 2-bromo-3-pyridylmethylamine with morpholine-3-one under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science.
Mecanismo De Acción
The mechanism of action of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine: A similar compound with a brominated pyridine ring but lacking the morpholine moiety.
2-Bromo-3-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is unique due to the presence of both the brominated pyridine ring and the morpholine moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
4-[(2-bromopyridin-3-yl)methyl]morpholin-3-one |
InChI |
InChI=1S/C10H11BrN2O2/c11-10-8(2-1-3-12-10)6-13-4-5-15-7-9(13)14/h1-3H,4-7H2 |
Clave InChI |
ATEIVTLSBQMKSQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1CC2=C(N=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
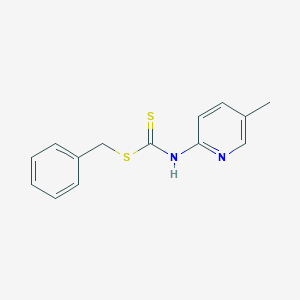
![4-Methyl-5-[(2-aminoethyl)thiomethyl]oxazole](/img/structure/B8464903.png)
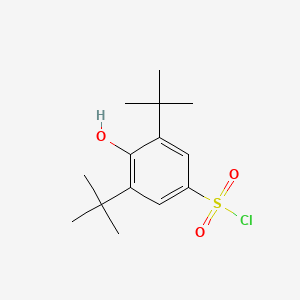


![[2-(2-Diethylamino-ethoxy)-phenyl]methanol](/img/structure/B8464929.png)
![N-(4-Bromophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B8464949.png)

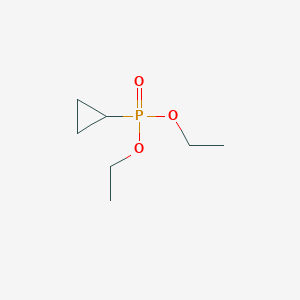
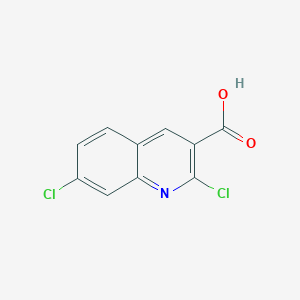
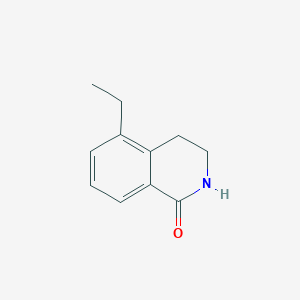
![1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-2-one](/img/structure/B8464988.png)
![[1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol](/img/structure/B8464993.png)
